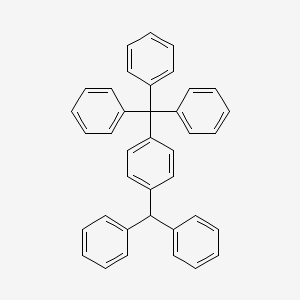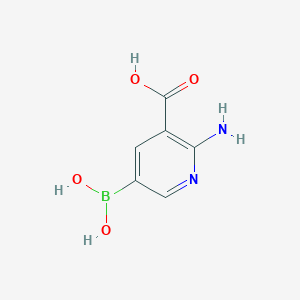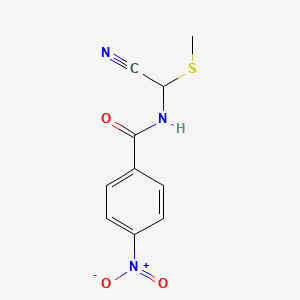![molecular formula C18H16Cl2N2O2 B14006874 N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline CAS No. 2735-16-2](/img/structure/B14006874.png)
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline: is a complex organic compound characterized by its unique structure, which includes both chloroethyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline typically involves multi-step organic reactions. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the alkylation of the aniline derivative with 2-chloroethyl chloride under basic conditions to form the bis(2-chloroethyl) derivative. The final step involves the Sonogashira coupling reaction between the bis(2-chloroethyl)aniline and 4-iodonitrobenzene to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The chloroethyl groups can be substituted with nucleophiles such as thiols or amines.
Substitution: The ethynyl group can participate in cycloaddition reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted aniline derivatives.
Substitution: Formation of cycloaddition products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that further contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Lacks the ethynyl and nitrophenyl groups, making it less reactive.
4-[2-(4-nitrophenyl)ethynyl]aniline: Lacks the chloroethyl groups, reducing its ability to form covalent bonds with biomolecules.
N,N-bis(2-chloroethyl)-4-nitroaniline: Lacks the ethynyl group, limiting its potential for cycloaddition reactions.
Uniqueness
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both chloroethyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
2735-16-2 |
|---|---|
Molekularformel |
C18H16Cl2N2O2 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-11-13-21(14-12-20)17-7-3-15(4-8-17)1-2-16-5-9-18(10-6-16)22(23)24/h3-10H,11-14H2 |
InChI-Schlüssel |
HHEAICAUMGITOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
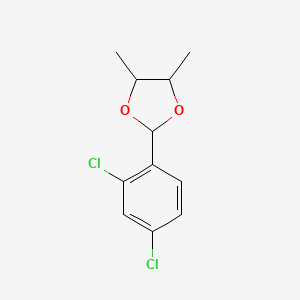

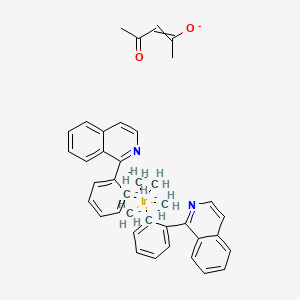
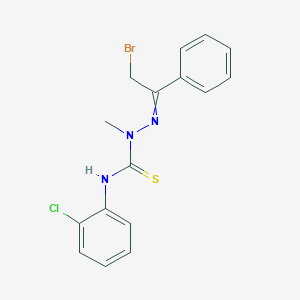
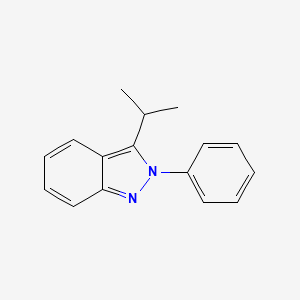
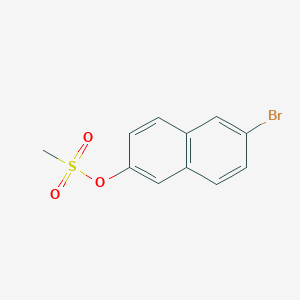

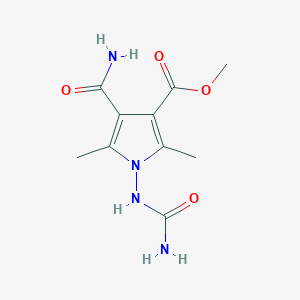
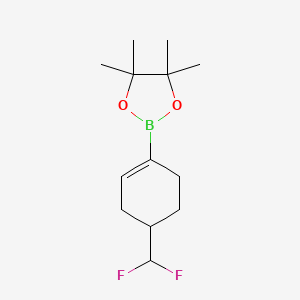
![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
